molecular formula C9H7N3 B1291798 4-Amino-1H-indole-6-carbonitrile CAS No. 885518-39-8

4-Amino-1H-indole-6-carbonitrile

Cat. No. B1291798
CAS RN: 885518-39-8
M. Wt: 157.17 g/mol
InChI Key: ALWCMYAKSPSBAN-UHFFFAOYSA-N
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Description

The compound 4-Amino-1H-indole-6-carbonitrile is a derivative of indole, which is a fundamental scaffold in medicinal chemistry and is present in a variety of biologically active compounds. The indole ring system is known for its presence in natural products and pharmaceuticals. The amino and carbonitrile groups on the indole core can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in drug design and synthesis.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, a fluorinated α-aminonitrile compound has been synthesized using a 'green protocol' . Although not directly related to this compound, this demonstrates the interest in synthesizing aminonitrile compounds due to their potential biological activities. Similarly, a method involving a four-component condensation has been developed for the synthesis of 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles, which shows the versatility of multi-component reactions in constructing complex molecules with indole moieties . Additionally, a base-catalyzed, one-pot method for synthesizing 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles has been reported, indicating the efficiency of such approaches in indole chemistry .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been determined, showing the importance of intermolecular interactions in stabilizing the crystal lattice . These structural analyses are crucial for understanding the conformation and reactivity of the indole derivatives.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions. The synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles via a Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile showcases the reactivity of indole compounds in cross-coupling reactions . This highlights the potential of this compound to undergo similar transformations, which could be useful in the synthesis of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups. The presence of amino and carbonitrile groups can affect the molecule's polarity, solubility, and reactivity. Theoretical calculations, such as those performed on the fluorinated α-aminonitrile compound, can provide insights into the reactivity and stability of these molecules . Additionally, the molecular docking study of the same molecule into the indoleamine 2,3-dioxygenase enzyme suggests potential biological interactions that could be explored for this compound .

Scientific Research Applications

Synthesis of Novel Compounds

A key application of 4-Amino-1H-indole-6-carbonitrile in scientific research is in the synthesis of novel compounds with potential biological activities. For instance, the compound has been used in the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which were prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr. This process highlights its role in the construction of complex molecules that could have significant applications in medicinal chemistry and drug discovery K. Kobayashi et al., 2015.

Anticancer Activity

Another significant application of derivatives of this compound is in the exploration of anticancer activities. Research has shown that certain derivatives synthesized from 3-amino-[1,2,4]triazino[5,6-b]indole, which is structurally related to this compound, exhibited anticancer activity against various cancer cell lines. These findings suggest that modifications of the this compound structure could lead to potent anticancer agents R. S. Ali & H. Saad, 2018.

Antibacterial Evaluation

Derivatives of this compound have also been evaluated for their antibacterial properties. For example, a green paired electrochemical synthesis of some derivatives was carried out, and the synthesized compounds were evaluated for their in vitro antibacterial activity against four bacterial ATCC strains. This demonstrates the compound's utility in the development of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria Mahnaz Sharafi-kolkeshvandi et al., 2016.

Synthesis of Fused Pyrimidoindoles

The versatility of this compound is further illustrated in the synthesis of novel fused pyrimidoindoles, which have shown potential for anticancer activity. This application underscores the compound's importance in the synthesis of complex heterocyclic systems that could be explored for various biological activities R. S. Ali & H. Saad, 2018.

Conformational Studies

This compound derivatives have been utilized in the synthesis of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies. These derivatives help in understanding peptide structure and function, which is critical in the development of peptide-based therapeutics D. Horwell et al., 1994.

Safety and Hazards

The safety information for 4-Amino-1H-indole-6-carbonitrile includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-amino-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWCMYAKSPSBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646128
Record name 4-Amino-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885518-39-8
Record name 4-Amino-1H-indole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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